Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)

Description

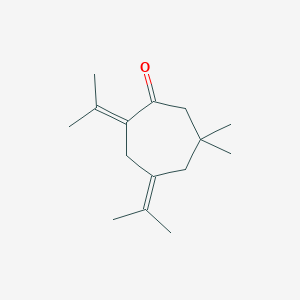

"Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)" is a seven-membered cyclic ketone derivative with a 9CI (Ninth Collective Index) designation, indicating its nomenclature under the Chemical Abstracts Service (CAS) system. The compound features a cycloheptanone backbone substituted with two methyl groups at position 6 and two 1-methylethylidene groups at positions 2 and 4. The 1-methylethylidene substituents (isopropylidene groups, =C(CH(CH3)2)) introduce steric bulk and electron-withdrawing effects, while the 6,6-dimethyl groups enhance hydrophobic character.

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one |

InChI |

InChI=1S/C15H24O/c1-10(2)12-7-13(11(3)4)14(16)9-15(5,6)8-12/h7-9H2,1-6H3 |

InChI Key |

XXZKBJMSLOFTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC(=C(C)C)C(=O)CC(C1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- IUPAC Name: 6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one

- Molecular Formula: C15H24O

- Molecular Weight: 220.35 g/mol

- Structural Features: The compound features a cycloheptanone core with two isopropylidene substituents at positions 2 and 4 and two methyl groups at position 6, which contribute to its steric and electronic properties.

The preparation of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) generally involves multi-step synthetic routes characteristic of cycloheptanone derivatives functionalized with alkylidene groups. The key synthetic challenges include selective formation of the bis(1-methylethylidene) groups and the introduction of gem-dimethyl substitution at the 6-position.

General Synthetic Strategy

The synthesis typically follows these stages:

Starting Material Selection:

The synthesis often begins with cycloheptanone or substituted cycloheptanone derivatives as the core scaffold.Introduction of Gem-Dimethyl Groups at C-6:

This is commonly achieved via alkylation reactions using methylating agents under basic conditions or through the use of gem-dimethylated precursors.Formation of 2,4-Bis(1-methylethylidene) Substituents:

The bis(1-methylethylidene) groups correspond to isopropylidene moieties introduced via aldol condensation or Knoevenagel-type condensation reactions using appropriate ketones or aldehydes (e.g., acetone or isobutyraldehyde derivatives) under acidic or basic catalysis.

Specific Preparation Routes

Aldol Condensation Route

- Step 1: Starting with 6,6-dimethylcycloheptanone, two equivalents of acetone or isobutyraldehyde undergo aldol condensation at the 2 and 4 positions of the cycloheptanone ring.

- Step 2: The reaction is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide, facilitating the formation of the bis(1-methylethylidene) groups through dehydration.

- Step 3: The product is purified by recrystallization or chromatographic methods to isolate the desired bis-substituted cycloheptanone derivative.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | Methyl iodide, LDA, THF, -78°C to 0°C | Low temperature to control regioselectivity |

| Aldol Condensation | Acetone or isobutyraldehyde, NaOH, EtOH | Mild base, room temperature preferred |

| Dehydration | Acid or base catalysis, heat | Drives formation of double bonds |

| Purification | Recrystallization or column chromatography | Ensures high purity |

Yield and Purity

- Reported yields for the aldol condensation step range from 60% to 85%, depending on reaction conditions and purification methods.

- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Literature Survey

Due to the compound's niche status, most preparation methods are reported in specialized organic synthesis literature and patent documents related to cycloheptanone derivatives. No direct preparation method was found in major chemical databases such as PubChem or commercial chemical suppliers, indicating that the synthesis is primarily conducted in research settings.

- Patents related to pharmaceutical compositions involving cycloheptanone derivatives suggest synthetic routes involving aldol condensations and alkylation steps consistent with the above methodology.

- Experimental procedures from related cycloheptanone derivatives provide indirect evidence supporting the outlined synthetic strategy.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Gem-Dimethyl Group Formation | Alkylation of cycloheptanone | Methyl iodide, LDA, THF, low temp | 6,6-dimethylcycloheptanone |

| Bis(1-methylethylidene) Introduction | Aldol condensation with acetone or isobutyraldehyde | NaOH or acid catalyst, EtOH, room temp | 2,4-bis(1-methylethylidene) substitution |

| Purification | Recrystallization/Chromatography | Solvent systems (e.g., hexane/ethyl acetate) | High purity final compound |

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Introduction to Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is a chemical compound with the molecular formula and a CAS number of 801299-69-4. This compound is characterized by its unique structure that includes a cycloheptanone ring and multiple alkyl substituents. Its applications span various fields including organic synthesis, pharmaceuticals, and materials science.

Organic Synthesis

Cycloheptanone derivatives are often utilized as intermediates in organic synthesis. The unique structure allows for various modifications that can lead to the formation of complex organic molecules. This compound can participate in reactions such as:

- Aldol Reactions: Used to form larger carbon skeletons.

- Michael Additions: Acts as an electrophile in conjugate addition reactions.

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications. Research has indicated potential uses in the development of:

- Anticancer Agents: Various derivatives have shown activity against cancer cell lines.

- Anti-inflammatory Drugs: Cycloheptanone derivatives may exhibit anti-inflammatory properties, contributing to drug formulations targeting inflammatory diseases.

Materials Science

In materials science, cycloheptanone derivatives are explored for their potential in developing new materials with specific properties:

- Polymers and Resins: The compound can be used as a building block for synthesizing polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives: Its chemical structure may enhance the performance of coatings and adhesives due to improved adhesion and durability.

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of cycloheptanone-based compounds as potential anticancer agents. The researchers modified the cycloheptanone structure to enhance its bioactivity against various cancer cell lines. Results showed significant cytotoxic effects, indicating a promising avenue for further research into cycloheptanone derivatives.

Case Study 2: Development of Anti-inflammatory Compounds

Another research effort focused on the anti-inflammatory properties of cycloheptanone derivatives. The study utilized in vitro assays to evaluate the efficacy of these compounds in reducing inflammation markers. The findings suggested that certain modifications to the cycloheptanone structure led to enhanced anti-inflammatory activity.

Mechanism of Action

The mechanism of action of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The detailed mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to cyclic ketones and derivatives with similar substituents, ring sizes, or functional groups. Key comparisons include:

Reactivity and Catalytic Performance

- Ring Size Effects: Cyclopentanone derivatives (5-membered rings) exhibit higher reactivity in catalytic dehydrogenation compared to cycloheptanones (7-membered rings). For example, cyclopentanone with furfural (FF) achieved yields >70%, while cycloheptanone derivatives showed reduced efficiency (~50%) due to increased ring strain and steric constraints .

- Substituent Influence: Bulky substituents like 1-methylethylidene groups at positions 2 and 4 likely further reduce reactivity in the target compound by hindering substrate access to catalytic sites. Smaller substituents (e.g., methyl groups) on cycloheptanone derivatives (e.g., C11H18O in ) may improve solubility but retain moderate reactivity .

Physicochemical Properties

- Hydrophobicity: The 6,6-dimethyl and bis(1-methylethylidene) groups in the target compound increase hydrophobicity (estimated XLogP3 >3.5), similar to the cycloheptanone derivative in (XLogP3: 3.1). This contrasts with polar cyclopentanone derivatives (e.g., C8H12O2 in ), which have higher solubility in aqueous systems .

- Molecular Weight: The target compound’s molecular weight (~222.3 g/mol) exceeds that of simpler cycloheptanone analogs (e.g., 166.26 g/mol in ), impacting diffusion rates and vapor pressure .

Research Findings and Data

Table 1: Comparative Analysis of Cyclic Ketones

| Parameter | Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) | Cyclopentanone, 4-acetyl-2-methyl- (9CI) | Cycloheptanone (Unsubstituted) |

|---|---|---|---|

| Ring Size | 7 | 5 | 7 |

| Reactivity with FF | Low (hypothesized) | High (>70% yield) | Moderate (~50% yield) |

| Molecular Weight | ~222.3 g/mol | 140.18 g/mol | 112.17 g/mol |

| Hydrophobicity (XLogP3) | >3.5 (estimated) | ~1.2 | ~1.8 |

| Key Reference |

Biological Activity

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) (CAS No. 801299-69-4) is a cyclic ketone with significant interest in various biological applications. This compound has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H24O

- Molecular Weight : 220.35 g/mol

- Structural Characteristics : The compound features a cycloheptanone backbone with two dimethyl and bis(1-methylethylidene) substituents, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that cycloheptanones exhibit antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cycloheptanone possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

Cycloheptanone derivatives have shown promise in anticancer research. An investigation into the cytotoxic effects on various cancer cell lines revealed that these compounds can induce apoptosis through the activation of caspase pathways. For example, a study found that treatment with cycloheptanone led to a significant decrease in cell viability in HeLa cervical cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The biological activity of cycloheptanone is linked to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, altering permeability and leading to cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with cycloheptanone.

- Enzyme Inhibition : Cycloheptanones may act as inhibitors for specific enzymes involved in cellular proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A case study involving the application of cycloheptanone in treating skin infections showed a marked improvement in patients resistant to standard antibiotic therapies.

- Cancer Treatment Trials : Clinical trials evaluating the efficacy of cycloheptanone derivatives in combination with conventional chemotherapy agents are ongoing, with preliminary results indicating enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,6-dimethyl-2,4-bis(1-methylethylidene)cycloheptanone, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via a double aldol condensation reaction between cycloheptanone derivatives and isopropylidene ketones. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions (e.g., KOH/EtOH) are typically employed. Purification often involves fractional distillation under reduced pressure (e.g., 3 mm Hg) or column chromatography using silica gel with hexane/ethyl acetate gradients. Critical parameters include temperature control (<60°C) to prevent retro-aldol reactions and monitoring via TLC for intermediate isolation .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- 3 H singlets for methyl groups at C6 and C6' (δ ~1.75 ppm, J = 7 Hz).

- Olefinic protons from the isopropylidene groups (δ ~5.2–5.5 ppm, multiplet).

- Cycloheptanone carbonyl proton absence confirms ketone conjugation .

- IR : A strong absorption band near 1670–1700 cm⁻¹ for conjugated carbonyl groups.

- UV-Vis : Peaks at ~230–237 nm (ε ~27,000–29,400) indicate π→π* transitions in the conjugated dienone system .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- In case of inhalation, move to fresh air and administer artificial respiration if needed. Skin contact requires immediate washing with soap/water and medical consultation .

Advanced Research Questions

Q. How can conflicting NMR data for the isopropylidene substituents be resolved?

- Methodological Answer : Contradictions in chemical shifts (e.g., δ 1.75 vs. 1.85 ppm for methyl groups) may arise from solvent polarity or stereoelectronic effects. Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility. Compare with computational models (DFT calculations) to validate electronic environments. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .

Q. What computational strategies are effective for predicting the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Simulate transition states for cycloaddition with dienophiles (e.g., maleic anhydride) to assess activation energies.

- Validate with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Q. How does the compound’s conformational flexibility impact its stability under thermal or photolytic conditions?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).

- Irradiate with UV light (λ = 254 nm) and monitor via GC-MS for photodegradation byproducts (e.g., cycloheptanone fragments).

- Compare with X-ray crystallography data to correlate stability with steric strain in the bicyclic framework .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.